methyl 2-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrimidine ring, a thiophene ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.
Introduction of the thiophene ring: This step often involves cross-coupling reactions such as Suzuki-Miyaura coupling, which requires palladium catalysts and boron reagents.
Attachment of the carboxylate ester group: This is usually done through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for cross-coupling reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Scientific Research Applications
METHYL 2-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which METHYL 2-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may bind to these targets, altering their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-ACETAMIDO-5-CHLORO-2-METHOXYBENZOATE: This compound shares structural similarities but differs in the functional groups attached to the aromatic ring.
2-CHLORO-4-METHYL-PYRIMIDINE: This compound has a similar pyrimidine ring but lacks the thiophene and carboxylate ester groups.
Uniqueness
METHYL 2-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H20ClN3O3S2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
methyl 2-[[5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3S2/c1-12-6-8-13(9-7-12)11-30-22-24-10-15(23)18(25-22)19(27)26-20-17(21(28)29-2)14-4-3-5-16(14)31-20/h6-10H,3-5,11H2,1-2H3,(H,26,27) |
InChI Key |
IDIAGCYLKQGVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)Cl |
Origin of Product |
United States |
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